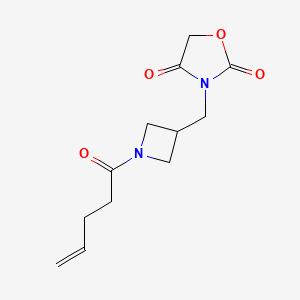

3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidine derivatives are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .

Synthesis Analysis

The synthesis of new azetidine derivatives can be achieved through aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, one compound, 3-chloro-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenyl)azetidin-2-one, has a molecular weight of 390, a dark yellowish color, a yield of 59%, a melting point of 243–245 °C, and an Rf value of 0.7 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Agricultural Fungicides : Famoxadone, a fungicide with a structural motif related to oxazolidinone, demonstrates excellent control of plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. Its discovery underscores the potential of oxazolidinone derivatives in agricultural applications, highlighting their role in protecting vital food sources from fungal diseases (Sternberg et al., 2001).

Antimicrobial Agents : The synthesis of oxazolidinone derivatives for their potential as antimicrobial agents showcases their importance in medicinal chemistry. These compounds have been evaluated against bacterial and fungal strains, indicating their broad spectrum of biological activity and potential for development into new therapeutic agents (Devi et al., 2013).

Novel Synthetic Routes : Research on oxazolidine-2,4-diones includes developing new synthetic routes that utilize atmospheric carbon dioxide, indicating an environmentally friendly approach to accessing these compounds. This method provides a novel and convenient one-pot synthesis, leveraging readily available substrates under mild conditions (Zhang et al., 2015).

Applications in Synthetic Organic Chemistry

- Heterocycle Construction : The oxazolidin-2-one ring is a popular framework in synthetic organic chemistry due to its versatility in constructing complex molecules. Its applications range from serving as chiral auxiliaries in asymmetric synthesis to acting as protective groups for amino alcohols, demonstrating its utility in the synthesis of a wide variety of biologically active compounds (Zappia et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(1-pent-4-enoylazetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-3-4-10(15)13-5-9(6-13)7-14-11(16)8-18-12(14)17/h2,9H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSAVSHRDCZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)CN2C(=O)COC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776544.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776552.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2776553.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776555.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2776556.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2776562.png)

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)